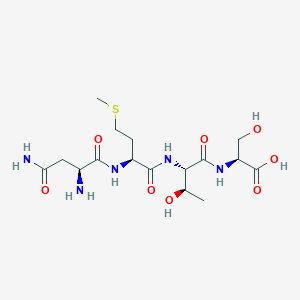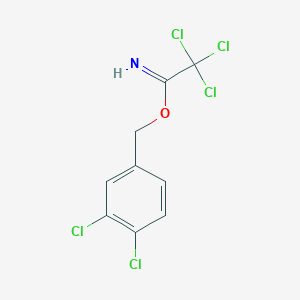![molecular formula C8H16O2Si B12521064 1,7-Dioxa-6-silaspiro[5.5]undecane CAS No. 696585-48-5](/img/structure/B12521064.png)
1,7-Dioxa-6-silaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dioxa-6-silaspiro[5.5]undecane is a unique spiro compound characterized by its distinctive structure, which includes both oxygen and silicon atoms within its spirocyclic framework. This compound is part of a broader class of spiro compounds that have garnered significant interest due to their intriguing conformational and configurational properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dioxa-6-silaspiro[5.5]undecane typically involves the reaction of dichlorosilane with 2-methylhex-5-en-2-ol, followed by intramolecular hydrosilylation catalyzed by B(C6F5)3 . This method ensures the formation of the spirocyclic structure with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dioxa-6-silaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions typically involve the use of hydride donors, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents or organometallic compounds
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,7-Dioxa-6-silaspiro[5.5]undecane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a scaffold in the design of new pharmaceuticals.
Industry: Utilized in the production of UV-curable polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,7-Dioxa-6-silaspiro[5.5]undecane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and oxygen atoms. These atoms can form stable bonds with other elements, facilitating the formation of complex molecular structures. The compound’s unique spirocyclic structure also contributes to its stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
- 1,3-Dioxane-1,3-dithiane derivatives
Uniqueness
1,7-Dioxa-6-silaspiro[5.5]undecane stands out due to the presence of both silicon and oxygen atoms in its spirocyclic structure, which imparts unique chemical and physical properties. This distinguishes it from other similar compounds that may only contain oxygen or sulfur atoms .
Propiedades
Número CAS |
696585-48-5 |
|---|---|
Fórmula molecular |
C8H16O2Si |
Peso molecular |
172.30 g/mol |
Nombre IUPAC |
1,7-dioxa-6-silaspiro[5.5]undecane |
InChI |
InChI=1S/C8H16O2Si/c1-3-7-11(9-5-1)8-4-2-6-10-11/h1-8H2 |
Clave InChI |
ZLWWUPKFIRNKSN-UHFFFAOYSA-N |
SMILES canónico |
C1CC[Si]2(CCCCO2)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)


![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)


![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)


![2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
![2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B12521063.png)
